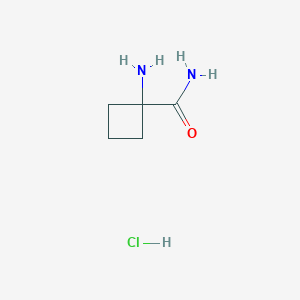
1-Aminocyclobutane-1-carboxamide hydrochloride
Descripción general
Descripción
1-Aminocyclobutane-1-carboxamide hydrochloride is a chemical compound with the CAS Number: 190004-62-7 . It has a molecular weight of 150.61 and is typically in solid form . The IUPAC name for this compound is 1-aminocyclobutanecarboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for 1-Aminocyclobutane-1-carboxamide hydrochloride is 1S/C5H10N2O.ClH/c6-4(8)5(7)2-1-3-5;/h1-3,7H2,(H2,6,8);1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Aminocyclobutane-1-carboxamide hydrochloride is a solid at room temperature . Its molecular weight is 150.61 . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a detailed technical document.Aplicaciones Científicas De Investigación
Conformational Analysis and Molecular Dynamics
Research has explored the intrinsic conformational properties of derivatives of 1-aminocyclobutane-1-carboxylic acid, such as its N-acetyl-N'-methylamide derivative, utilizing quantum mechanical calculations. These studies reveal that the cyclic nature of the side chain restricts the backbone flexibility of this amino acid, with its conformational stability being largely unaffected by the surrounding environment. Additionally, force-field parameters have been developed for this amino acid to facilitate molecular dynamics simulations, which confirm the reliability of these parameters across different environments (Casanovas et al., 2006).
Tumor Imaging and Diagnostic Potential
1-Aminocyclobutane-1-carboxylic acid and its derivatives have shown promise in tumor imaging, with studies demonstrating their preferential uptake by various tumor types in animal models. These compounds are rapidly cleared from the bloodstream, achieving maximum tissue concentrations within a short period after administration, indicating their potential as tumor-seeking agents for diagnostic imaging, especially when used with positron emission tomography (PET) (Washburn et al., 1979).
Structural Studies and Peptide Design
Studies have also focused on the stereoselective synthesis and structural analysis of derivatives of 1-aminocyclobutane-1-carboxylic acid. These efforts aim to incorporate these derivatives into highly rigid beta-peptides, exploring their potential in peptide design and structural biology. The synthesized compounds have been characterized, revealing the formation of strong intramolecular hydrogen bonds that confer high rigidity on these molecules, making them suitable for various biochemical applications (Izquierdo et al., 2005).
Neutron Capture Therapy
Novel boronated derivatives of 1-aminocyclobutane-1-carboxylic acid have been synthesized for potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment approach. These compounds, designed to mimic the structure of 1-aminocyclobutane-1-carboxylic acid, exhibit high uptake in brain tumors, highlighting their potential as agents for BNCT (Kabalka & Yao, 2003).
Propiedades
IUPAC Name |
1-aminocyclobutane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-4(8)5(7)2-1-3-5;/h1-3,7H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDKGCVBVQCGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Aminocyclobutane-1-carboxamide hydrochloride | |
CAS RN |
190004-62-7 | |
| Record name | 1-aminocyclobutane-1-carboxamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



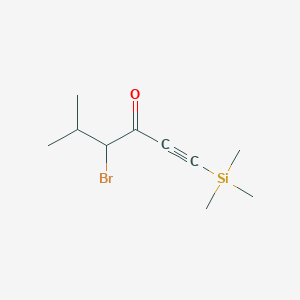
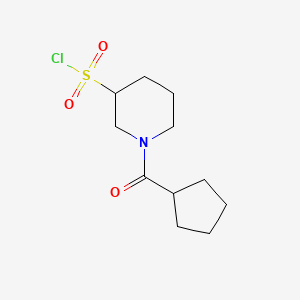
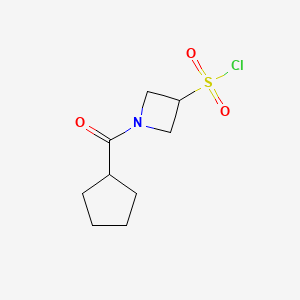
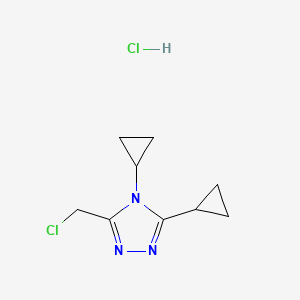
![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)
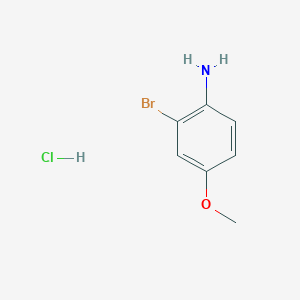
![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B1378778.png)
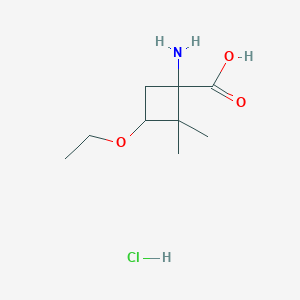

![3-ethyl-1-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]urea](/img/structure/B1378787.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B1378788.png)
![3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B1378789.png)
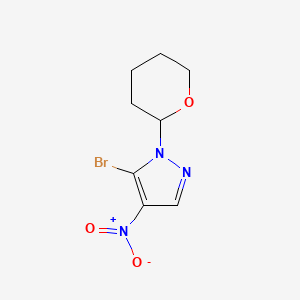
![2-Amino-2-{5-oxaspiro[3.5]nonan-8-yl}acetic acid hydrochloride](/img/structure/B1378791.png)